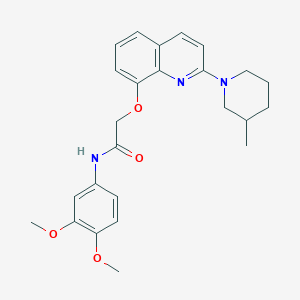

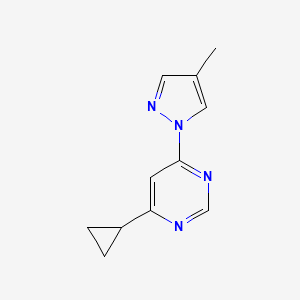

N-(3,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic molecule that appears to be related to the class of 2-(quinolin-4-yloxy)acetamides. These compounds have been identified as potent inhibitors of Mycobacterium tuberculosis growth, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 0.05 µM. They have also been found to be active against drug-resistant strains of tuberculosis and exhibit low toxicity to certain cell lines .

Synthesis Analysis

The synthesis of related compounds, such as 2-(quinolin-4-yloxy)acetamides, involves chemical modifications of lead compounds to enhance their antitubercular activity . Another related synthesis involves the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide to produce furo[3,2-c]quinolin-4(5H)-one heterocycles . Although the specific synthesis of N-(3,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is not detailed in the provided papers, these methods suggest a potential pathway for its synthesis involving palladium-catalyzed reactions or similar cyclization strategies.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single-crystal X-ray diffraction (XRD) and density functional theory (DFT) studies. For instance, novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones have been synthesized and their structures optimized using DFT at the B3LYP/6-31G(d) level, showing good agreement with experimental data . These studies provide insights into the bond lengths, bond angles, and overall geometry of the molecules, which are crucial for understanding their biological activity.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be inferred from their interaction with various electrophiles and nucleophiles. For example, a series of quinoxaline derivatives were prepared based on chemoselective reactions with soft electrophiles . These reactions are essential for the functionalization of the quinoline core and the introduction of various substituents that can modulate the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be explored through frontier molecular orbital (FMO) and molecule electrostatic potential (MEP) analyses. These analyses help to understand the physicochemical properties and relative reactivity of the compounds. For instance, 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were investigated for their electronic charge density concentration, which is predictive of their binding ability in biological receptors . Additionally, the docking of these compounds in the main protease of SARS-CoV-2 suggested efficient binding, with certain substitutions enhancing the binding affinity due to additional interactions such as halogen bonds .

科学的研究の応用

Structural Aspects and Properties

Research on similar compounds has delved into their structural characteristics and interactions. For instance, studies on isoquinoline derivatives have investigated the formation of gels and crystalline solids when treated with different mineral acids, highlighting the influence of anion structure on gelation and crystalline formation. These compounds have also been noted for their enhanced fluorescence emission when forming host–guest complexes, indicating potential applications in fluorescence-based sensors or bioimaging technologies (Karmakar, Sarma, & Baruah, 2007).

Synthesis Methods

Novel synthesis approaches for quinoline and its derivatives have been developed, such as the Passerini three-component reaction, which offers a versatile and efficient method for creating a wide array of quinoline-based compounds with potential for further functionalization and application in drug development (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Biological Activities and Potential Therapeutic Effects

Several studies have focused on the biological activities of quinoline derivatives, including their antiviral, antiapoptotic, and anticancer properties. For example, a novel anilidoquinoline derivative demonstrated significant therapeutic efficacy in treating Japanese encephalitis through antiviral and antiapoptotic effects (Ghosh et al., 2008). Another study highlighted the synthesis of quinazolinone analogues exhibiting broad-spectrum antitumor activity, suggesting their potential in cancer therapy (Al-Suwaidan et al., 2016).

特性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4/c1-17-6-5-13-28(15-17)23-12-9-18-7-4-8-21(25(18)27-23)32-16-24(29)26-19-10-11-20(30-2)22(14-19)31-3/h4,7-12,14,17H,5-6,13,15-16H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSWANNIMDWBPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=C(C=C4)OC)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3013194.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3013196.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3013199.png)

![3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B3013203.png)

![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B3013208.png)

![1,3,4,5-Tetrahydrobenzo[cd]indole-3-carboxamide](/img/structure/B3013210.png)

![3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3013213.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013215.png)

![2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B3013217.png)